Lipophilicity (XLogP3-AA) Comparison Against 2,3-Difluorobenzylamine
The 6-methoxy substituent in 2,3-difluoro-6-methoxybenzylamine significantly reduces lipophilicity compared to the non-methoxylated 2,3-difluorobenzylamine. The target compound has a computed XLogP3-AA of 1.0, while its direct analog without the methoxy group has a value of 1.4, representing a 0.4 log unit decrease that can improve aqueous solubility and reduce non-specific protein binding [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 2,3-Difluorobenzylamine (XLogP3-AA: 1.4) |
| Quantified Difference | Δ = -0.4 log units |
| Conditions | PubChem computed property, XLogP3 3.0 model |
Why This Matters
A lower logP indicates better drug-likeness and a superior starting point for synthesizing central nervous system (CNS)-penetrant or low-clearance kinase inhibitors, directly impacting lead selection in medicinal chemistry campaigns.
- [1] PubChem. (2025). XLogP3-AA values for CID 4339538 (1.0) vs. CID 2733793 (1.4). National Library of Medicine. View Source
